6-Nitro-1,3-benzodioxol-5-amine

Description

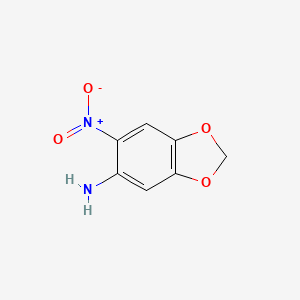

Structure

2D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZJXBGDLONQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345208 | |

| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64993-07-3 | |

| Record name | 6-Nitro-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Core Building Block in Synthetic Chemistry

An In-Depth Technical Guide to 6-Nitro-1,3-benzodioxol-5-amine

This compound, also known as 5-Amino-6-nitro-1,3-benzodioxole, is a significant chemical intermediate characterized by its yellow crystalline solid form.[1] Its molecular structure, featuring a benzodioxole ring substituted with both an amine (-NH₂) and a nitro (-NO₂) group, makes it a versatile precursor in the synthesis of more complex molecules. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, rendering it a valuable component in various organic reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical systems. Its structure is key to its utility.

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process development.

| Property | Value | Source |

| CAS Number | 64993-07-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 203-204 °C | [4] |

| Boiling Point | 370.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.587 g/cm³ | [1][3] |

| Flash Point | 178 °C | [1][3] |

| Refractive Index | 1.676 | [1][3] |

| LogP | 2.08 (Predicted) | [1] |

| Topological Polar Surface Area | 90.3 Ų | [3][5] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through the deacetylation of its N-acetylated precursor. This pathway is efficient and yields a high-purity product.

Causality in Synthesis: The Role of Reagents

The chosen synthetic route relies on the hydrolysis of an amide bond under basic conditions. The precursor, 5-acetamino-6-nitro-1,3-benzodioxole, is treated with a strong base, such as sodium methoxide or sodium ethanolate, in an alcoholic solvent.[2][4] The alkoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This is followed by elimination of the more stable amine leaving group, which is subsequently protonated by the solvent. The reaction is driven to completion by heating under reflux. The choice of an alcoholic solvent like methanol is critical as it serves both to dissolve the reactants and to act as a proton source.[4] The reaction is then quenched by the addition of a weak acid, like acetic acid, to neutralize the excess base and protonate the resulting amine, preventing potential side reactions.[2][4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Deacetylation

This protocol is adapted from established laboratory procedures for the synthesis of 5-amino-6-nitro-1,3-benzodioxole.[4]

-

Dissolution: Dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol in a 10 L round-bottom flask equipped with a reflux condenser by heating.

-

Base Addition: To the hot solution, add a boiling solution of 40 g of sodium methoxide dissolved in 4 L of methanol.

-

Reaction: Boil the resulting mixture under reflux for precisely 15 minutes. The timing is critical to prevent side reactions or degradation.

-

Quenching: Interrupt the reaction by adding 220 mL of glacial acetic acid to the mixture. This neutralizes the sodium methoxide.

-

Solvent Removal: Remove the methanol via distillation. Remove the final traces of methanol and acetic acid by a two-fold evaporation with toluene under reduced pressure.

-

Purification (Recrystallization): The residue is dissolved in 3 L of methylene chloride. The solution is filtered to remove any inorganic residues and then passed through a silica gel plug to remove polar impurities. The methylene chloride is evaporated in vacuo.

-

Final Product: The resulting solid is recrystallized from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole. The expected yield is approximately 30.9 g (95% of theoretical).[4]

Spectral Characteristics

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a full spectrum is not publicly available, data for related compounds allows for an expert interpretation of expected results.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methylene protons of the dioxole ring. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing nitro group.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. For the related compound 5-nitro-1,3-benzodioxole, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are observed around 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[6] Similar peaks are expected for the title compound, along with characteristic N-H stretching bands for the primary amine group (typically 3300-3500 cm⁻¹) and C-O stretches for the dioxole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The monoisotopic mass is 182.03276 Da.[5] Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxole ring.

Reactivity and Applications

The dual functionality of an aromatic amine and a nitro group makes this compound a valuable intermediate.

-

Reactivity: The amine group is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amine, providing a route to diamino-benzodioxole derivatives. The aromatic ring itself is activated by the amine group and deactivated by the nitro group, directing the regioselectivity of further electrophilic aromatic substitution reactions.

-

Applications: It is widely used in the synthesis of pharmaceuticals and dyes.[1] Its structure is a scaffold that can be elaborated to create more complex molecules with potential biological activity. For instance, it can be used as a starting material to synthesize amino-acyl derivatives by condensing it with amino acids, a common strategy in the development of prodrugs or peptide-based therapeutics.[7]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[8][9][10]

| Aspect | Guideline |

| Hazards | Harmful if swallowed or inhaled. May damage fertility or the unborn child. May cause harm to breast-fed children.[9] Avoid dust formation.[8] |

| Handling | Handle in a well-ventilated place, preferably under a chemical fume hood.[8][9] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[8][10] Avoid contact with skin and eyes.[8] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10] |

| First Aid | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen.[8][9] Skin Contact: Take off contaminated clothing immediately. Wash with soap and plenty of water.[8][9] Eye Contact: Rinse with pure water for at least 15 minutes.[8] Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear a self-contained breathing apparatus.[8][10] |

| Spills | Evacuate personnel to safe areas. Avoid dust formation and remove all sources of ignition.[8] Collect spillage using spark-proof tools and place in a suitable, closed container for disposal.[8] |

Conclusion

This compound is a pivotal intermediate in synthetic organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity profile make it an important tool for researchers and developers. A thorough understanding of its chemical behavior, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in the creation of novel dyes, pharmaceuticals, and other high-value chemical entities.

References

- PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.

- de Oliveira, B. A., de F. F. C. Vaz, F., & de Souza, R. O. M. A. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 16(3a), 421-424.

- PubChem. (n.d.). 7-Methoxy-6-nitro-1,3-benzodioxol-5-amine.

- PubChemLite. (n.d.). This compound (C7H6N2O4).

- Krishnakumar, V., & Balachandran, V. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Rasayan Journal of Chemistry, 4(1), 114-121.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 6. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 6-Nitro-1,3-benzodioxol-5-amine (CAS 64993-07-3): Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

6-Nitro-1,3-benzodioxol-5-amine, also known as 5-amino-6-nitro-1,3-benzodioxole, is a pivotal chemical intermediate characterized by its benzodioxole core substituted with both an amine and a nitro group.[1][2] This unique bifunctional arrangement makes it a highly valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, spectroscopic characterization, and key applications, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a benzene ring fused to a five-membered dioxole ring, a scaffold found in numerous natural products and synthetic compounds.[3][4] The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on adjacent positions of the aromatic ring dictates its chemical reactivity and utility as a synthetic precursor.[1]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 64993-07-3 | [1][2][5][6][7] |

| Molecular Formula | C₇H₆N₂O₄ | [1][6][8] |

| Molecular Weight | 182.13 g/mol | [1][6] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 199-204 °C | [5][9] |

| Boiling Point | 370.7 ± 42.0 °C (Predicted) | [1][5] |

| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [1][2][5] |

| Solubility | Soluble in methanol, methylene chloride. | [9] |

| pKa (Predicted) | Not readily available | |

| LogP (Predicted) | 1.4 - 2.08 | [1][2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective nitration of a suitable precursor. A well-documented method is the deacetylation of 5-acetamino-6-nitro-1,3-benzodioxole.[9]

Synthesis Principle: Base-Catalyzed Deacetylation

The synthesis relies on the hydrolysis of an acetamido group (-NHCOCH₃) back to a primary amine (-NH₂) under basic conditions. The starting material, 5-acetamino-6-nitro-1,3-benzodioxole, already contains the required nitro group and the benzodioxole core. The acetyl group serves as a protecting group for the amine during the nitration step to form the precursor. Using a strong base like sodium methoxide in methanol efficiently removes the acetyl group.

Experimental Workflow: Synthesis Protocol

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures.[9]

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.

-

Base Addition: In a separate flask, prepare a solution of 40 g of sodium methoxide in 4 L of methanol, bringing it to a boil. Carefully add this hot basic solution to the hot substrate solution.

-

Scientist's Note: Executing the reaction with hot solutions ensures all reagents are fully dissolved and the reaction proceeds rapidly and homogeneously.

-

-

Reaction: Boil the combined mixture under reflux for exactly 15 minutes.

-

Trustworthiness Check: The reaction time is critical. Over-refluxing can lead to side reactions and decomposition, reducing the yield and purity of the final product.

-

-

Quenching: Immediately interrupt the reaction by adding 220 mL of glacial acetic acid. This neutralizes the sodium methoxide, preventing further reaction.

-

Solvent Removal: Remove the methanol by distillation. To ensure complete removal of both methanol and acetic acid, add toluene and evaporate under reduced pressure. Repeat this toluene co-evaporation step.

-

Extraction: Dissolve the resulting residue in 3 L of methylene chloride. The desired product is soluble, while some inorganic salts and residues are not. Filter this solution by suction to remove insoluble materials.

-

Purification: Pass the methylene chloride solution through a plug of silica gel to remove polar impurities. Evaporate the solvent in vacuo.

-

Recrystallization: Recrystallize the crude solid from isopropanol to yield the pure 5-amino-6-nitro-1,3-benzodioxole.

-

Final Product: The expected yield is approximately 30.9 g (95% of theoretical) of a crystalline product with a melting point of 203-204°C.[9]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. Spectroscopic methods provide the necessary validation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the characteristic singlet for the methylenedioxy (-O-CH₂-O-) bridge protons.

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amine group, asymmetric and symmetric stretching for the nitro group (around 1596 cm⁻¹ and 1427 cm⁻¹, respectively), and C-O stretching for the dioxole ring.[3]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₇H₆N₂O₄ (Exact Mass: 182.03276 Da).[1][2][8]

Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. The adjacent amino and nitro groups provide a powerful synthetic handle for constructing a variety of more complex molecules, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.

Role as a Bifunctional Intermediate

The compound's two functional groups can be manipulated independently or in concert to build diverse molecular architectures.

Caption: Synthetic utility of this compound as a bifunctional intermediate.

Precursor for Bioactive Molecules

The 1,3-benzodioxole moiety is a recognized pharmacophore present in compounds with a wide range of biological activities.[3][4] By using this compound as a starting material, medicinal chemists can readily access novel derivatives for screening.

-

Synthesis of Amino Acid Derivatives: The compound can be used to synthesize new amino-acyl derivatives for potential use as prodrugs or other bioactive agents.[10]

-

Development of Plant Growth Regulators: Research has shown that N-(benzo[d][1][2]dioxol-5-yl) acetamide derivatives can act as potent auxin receptor agonists, promoting root growth in plants. This highlights the scaffold's utility beyond pharmaceuticals.[4]

-

General Pharmaceutical Synthesis: The compound is widely used in the synthesis of pharmaceuticals and dyes, playing a crucial role in the development of new drugs.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment, including:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from oxidizing agents and sources of ignition.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound (CAS 64993-07-3) is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its amino and nitro functional groups, provides an efficient entry point to a vast chemical space of benzodioxole-containing compounds. For researchers in drug discovery, this molecule represents a valuable starting point for the development of novel therapeutics and other biologically active agents.

References

- Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. [Link]

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

- This compound (C7H6N2O4). PubChemLite. [Link]

- Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 64993-07-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 64993-07-3 [chemicalbook.com]

- 8. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Nitro-2H-1,3-benzodioxol-5-amine | 64993-07-3 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Nitro-1,3-benzodioxol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides an in-depth analysis of the key physical characteristics of this compound, grounded in established scientific principles and experimental methodologies.

Molecular and General Properties

This compound is a yellow crystalline solid.[1] Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 64993-07-3 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, purity, and appropriate storage conditions.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.

| Property | Value | Source |

| Melting Point | 203-204 °C |

Note: This value is reported from a synthesis protocol and should be considered as a reference. Further verification from multiple sources is recommended.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and pharmacopeia-recognized technique for melting point determination.[3][4][5]

Caption: Workflow for Capillary Melting Point Determination.

Causality Behind Experimental Choices:

-

Grinding the sample ensures uniform heat distribution.

-

A slow heating rate near the melting point is crucial for accurate determination of the melting range.[6]

-

The melting range provides an indication of purity; impurities tend to broaden and depress the melting range.[3][6]

Boiling Point and Flash Point

| Property | Value | Source |

| Boiling Point | 370.7 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 178 °C (Predicted) | [1] |

These predicted values are useful for preliminary safety and handling assessments. Experimental verification is recommended for process development.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining solubility in common laboratory solvents is outlined below.

Caption: Workflow for Qualitative Solubility Assessment.

Causality Behind Experimental Choices:

-

A range of solvents with varying polarities is chosen to build a comprehensive solubility profile.

-

Starting with a small amount of solvent allows for a more accurate assessment of whether the compound is sparingly soluble or freely soluble.

-

ASTM standards, such as ASTM E1148 for aqueous solubility, provide rigorous quantitative methods if required.[7]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:

-

Two singlets for the aromatic protons.

-

A singlet for the methylenedioxy (-O-CH₂-O-) protons.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: General Workflow for NMR Spectroscopy.

Causality Behind Experimental Choices:

-

Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[8]

-

Filtering is important to remove any particulate matter that can degrade the quality of the NMR spectrum.[8]

-

Locking, tuning, and shimming are essential steps to ensure a homogeneous magnetic field and optimal signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3300 | N-H (Amine) | Stretching |

| 1550-1490 | N-O (Nitro) | Asymmetric Stretching |

| 1355-1315 | N-O (Nitro) | Symmetric Stretching |

| 1620-1450 | C=C (Aromatic) | Stretching |

| 1250-1200 | C-N (Aromatic Amine) | Stretching |

| 1250-1000 | C-O (Ether) | Stretching |

Note: These are approximate ranges and can be influenced by the overall molecular structure.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common technique for obtaining high-quality transmission spectra.[9][10][11]

Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Method.

Causality Behind Experimental Choices:

-

KBr is used as the matrix because it is transparent in the mid-IR region.[10]

-

Grinding the sample to a fine powder minimizes light scattering.[9]

-

A background spectrum is collected to subtract any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 182 would be expected. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z = 136) and NO (m/z = 152). Fragmentation of the amine and benzodioxole ring would also be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed structural information through fragmentation.[13][14][15]

Caption: General Workflow for Electron Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

-

High vacuum is necessary to prevent ion-molecule collisions.

-

70 eV is the standard electron energy used in EI-MS to generate reproducible fragmentation patterns that can be compared to spectral libraries.[14]

Crystallographic Data

While no specific crystal structure data for this compound has been found in the searched literature, analysis of closely related compounds can provide valuable insights. For instance, the crystal structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile reveals that the nitro group is rotated out of the plane of the adjacent aryl ring.[16] This is a common feature in ortho-substituted nitroanilines due to steric hindrance. The 1,3-benzodioxole ring itself is nearly planar.[16]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with the standard methodologies for their determination. A thorough understanding and application of these principles are essential for the successful use of this compound in research and development. It is always recommended to verify reported values through in-house experimentation and to consult safety data sheets for handling and storage information.

References

- ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, www.astm.org

- Sample preparation for FT-IR. (n.d.).

- FTIR Standard Operating Procedure. (n.d.).

- Melting point determination. (n.d.). Edisco.

- ASTM D3224-95, Standard Test Method for Water Solubility of Auxiliary Solvent for Wood Preserving Solutions, ASTM International, West Conshohocken, PA, 1995, www.astm.org

- Melting point determination. (n.d.).

- ASTM D5790-95(2001), Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry, ASTM International, West Conshohocken, PA, 2001, www.astm.org

- Sample Preparation for FTIR Analysis. (n.d.). Drawell.

- Melting Point Determination. (n.d.). Mettler Toledo.

- Melting Point Determination Guide. (n.d.).

- Melting point determination. (n.d.). SSERC.

- ASTM D6050-96(2001), Standard Test Method for Determination of Insoluble Solids in Organic Liquid Hazardous Waste, ASTM International, West Conshohocken, PA, 2001, www.astm.org

- Kumar, S., & Singh, K. (2012). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3469. [Link]

- NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.

- Electron Ionization. (2022, July 3). Chemistry LibreTexts.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.

- Electron ionization. (n.d.). In Wikipedia.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. edisco.it [edisco.it]

- 4. mt.com [mt.com]

- 5. scribd.com [scribd.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. store.astm.org [store.astm.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

6-Nitro-1,3-benzodioxol-5-amine molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 6-Nitro-1,3-benzodioxol-5-amine

Introduction

This compound, with the molecular formula C₇H₆N₂O₄, is a substituted aromatic heterocyclic compound.[1][2][3][4][] It belongs to the benzodioxole family, a class of compounds characterized by a methylenedioxy group (-O-CH₂-O-) attached to a benzene ring.[6] The 1,3-benzodioxole scaffold is of significant interest in medicinal and agricultural chemistry, serving as a foundational structure for numerous natural products and synthetic drugs.[6][7] This guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of this compound, offering critical insights for researchers and professionals in drug development and organic synthesis. The molecule's unique arrangement of a potent electron-donating amino group and a powerful electron-withdrawing nitro group on the benzodioxole core creates a fascinating case study in intramolecular electronic interactions and their influence on chemical behavior.

Molecular Structure and Stereochemistry

The molecular architecture of this compound is defined by a fused bicyclic system: a planar benzene ring and a five-membered dioxole ring. The benzene ring is substituted at the 5- and 6-positions with an amine (-NH₂) group and a nitro (-NO₂) group, respectively.

The core 1,3-benzodioxole system is largely planar, though the five-membered dioxole ring can exhibit a slight puckering.[8] The key structural feature is the juxtaposition of the amino and nitro groups on adjacent carbons of the aromatic ring. This arrangement dictates the molecule's electronic properties and reactivity.

-

Electron-Donating Group (EDG): The amino group at position 5 is a strong activating group, donating electron density to the aromatic ring via resonance.

-

Electron-Withdrawing Group (EWG): The nitro group at position 6 is a strong deactivating group, withdrawing electron density from the ring through both resonance and inductive effects.

This push-pull electronic configuration profoundly influences bond lengths, charge distribution, and spectroscopic properties.

Caption: 2D structure of this compound.

Analysis of Covalent Bonding and Intramolecular Forces

The bonding within this compound is a complex interplay of sigma bonds, a delocalized pi system, and polar covalent bonds, significantly influenced by its substituent groups.

Aromatic Core and Dioxole Ring: The benzene ring exhibits classic sp² hybridization with a delocalized π-electron cloud. This aromaticity is perturbed by the fused dioxole ring and the strong electronic effects of the amine and nitro substituents. The C-O bonds of the dioxole ring possess partial double-bond character due to electron delocalization from the oxygen lone pairs into the aromatic system.

Substituent Effects on Bonding:

-

C-N Bonds: The C5-NH₂ and C6-NO₂ bonds are central to the molecule's character. The electron-donating resonance of the amino group increases electron density at the ortho and para positions, while the nitro group strongly withdraws it.

-

Intramolecular Hydrogen Bonding: A significant feature is the high probability of an intramolecular hydrogen bond forming between one of the hydrogen atoms of the C5-amino group and an oxygen atom of the adjacent C6-nitro group. This interaction creates a stable six-membered pseudo-ring, which enhances the planarity of the substituent groups relative to the benzene ring and influences their spectroscopic signatures. Such interactions are well-documented in related ortho-nitroaniline structures.

Caption: Potential intramolecular hydrogen bonding.

Experimental Validation: Spectroscopic Characterization

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [1][3][4] |

| Molecular Weight | 182.13 g/mol | [1][3] |

| Melting Point | 203-204 °C | [12] |

| Appearance | Yellow/Orange Solid | [1][4] |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for its functional groups:

-

N-H Stretching (Amine): Two distinct peaks are anticipated for the primary amine's asymmetric and symmetric stretches, typically found in the 3300-3500 cm⁻¹ range.[13]

-

C-H Stretching (Aromatic & Methylene): Aromatic C-H stretches appear above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches from the dioxole ring are expected just below 3000 cm⁻¹.[8]

-

N-O Stretching (Nitro): Strong, characteristic bands for asymmetric and symmetric stretching of the NO₂ group are expected around 1500-1610 cm⁻¹ and 1420-1440 cm⁻¹, respectively.[8]

-

C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region confirm the aromatic ring.

-

C-O Stretching (Dioxole Ether): Strong absorptions corresponding to the C-O-C ether linkages of the dioxole ring would be visible in the 1000-1300 cm⁻¹ fingerprint region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides precise information about the hydrogen environment:[9]

-

Aromatic Protons (2H): Two singlets are expected for the two isolated aromatic protons. The proton at C4 (adjacent to the nitro group) would be downfield, while the proton at C7 would be further upfield.

-

Methylene Protons (2H, -O-CH₂-O-): A sharp, characteristic singlet is expected around δ 6.0-6.2 ppm.

-

Amine Protons (2H, -NH₂): A broad singlet is anticipated, with a chemical shift that is highly dependent on solvent and concentration. The signal may disappear upon a D₂O shake, confirming its identity.[13]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[2][9]

-

Molecular Ion (M⁺): A prominent peak at m/z = 182, corresponding to the molecular weight.

-

Key Fragments: Expected fragmentation would involve the loss of the nitro group (-NO₂, m/z = 46), a nitroso group (-NO), or cleavage of the dioxole ring.

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis via Deacetylation A common and efficient synthesis route involves the deprotection of an acetylated precursor.[1][12]

Objective: To synthesize this compound from 5-acetamino-6-nitro-1,3-benzodioxole.

Materials:

-

5-acetamino-6-nitro-1,3-benzodioxole

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Glacial acetic acid

-

Methylene chloride (CH₂Cl₂)

-

Toluene

-

Isopropanol

-

Silicon dioxide (Silica gel)

Procedure:

-

Dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating in a round-bottom flask fitted with a reflux condenser.[12]

-

Separately, prepare a boiling solution of 40 g of sodium methoxide in 4 L of methanol.[12]

-

Add the hot sodium methoxide solution to the solution of the starting material.[12]

-

Heat the combined mixture to reflux and maintain for exactly 15 minutes.[1][12]

-

Quench the reaction by adding 220 mL of glacial acetic acid.[12]

-

Remove the methanol by distillation. Remove residual acetic acid by azeotropic distillation with toluene (repeated twice).[12]

-

Dissolve the resulting solid residue in 3 L of methylene chloride and filter to remove inorganic salts.[12]

-

Pass the methylene chloride solution through a plug of silicon dioxide to remove polar impurities.[12]

-

Evaporate the solvent in vacuo.[12]

-

Recrystallize the crude product from isopropanol to yield pure 5-amino-6-nitro-1,3-benzodioxole.[12]

Causality in Protocol:

-

Base-Catalyzed Hydrolysis: Sodium methoxide acts as a strong base to catalyze the hydrolysis (saponification) of the amide (acetamino) group back to the primary amine.

-

Reflux: Heating under reflux ensures the reaction proceeds at a controlled, elevated temperature without loss of the volatile methanol solvent, increasing the reaction rate.

-

Quenching: Acetic acid is added to neutralize the excess sodium methoxide, stopping the reaction and preventing potential side reactions.

-

Purification: The multi-step workup involving solvent extraction, silica filtration, and recrystallization is essential to remove salts, unreacted starting material, and byproducts, ensuring high purity of the final compound.

Caption: Synthetic workflow for this compound.

Reactivity Profile: The reactivity is dominated by the functional groups:

-

Amine Group: The primary aromatic amine can undergo diazotization when treated with nitrous acid at low temperatures. The resulting diazonium salt is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) via Sandmeyer-type reactions.[14]

-

Aromatic Ring: The powerful deactivating effect of the nitro group makes further electrophilic aromatic substitution on the ring challenging. Conversely, the high electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under harsh conditions.

Conclusion

This compound is a structurally well-defined molecule whose properties are governed by the electronic interplay between its benzodioxole core and the vicinal amino and nitro substituents. The strong electron-donating amine and electron-withdrawing nitro group create a polarized aromatic system, while intramolecular hydrogen bonding contributes to a relatively planar and stable conformation. Its synthesis is straightforward from its acetylated precursor, and its reactivity, centered on the versatile amino group, makes it a valuable intermediate for the synthesis of more complex, potentially bioactive molecules. This guide provides a foundational understanding of its structure and bonding, essential for its application in synthetic and medicinal chemistry.

References

- PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole.

- PrepChem.com. Synthesis of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole.

- PrepChem.com. Synthesis of 2-methyl-5-amino-6-nitro-1,3-benzodioxole.

- De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- LookChem. Cas 10161-75-8,5-nitro-6-propyl-1,3-benzodioxole.

- PubChemLite. This compound (C7H6N2O4).

- PubChem. 1,3-Benzodioxol-5-amine.

- PubChem. 1,3-Benzodioxole, 5-nitro-.

- International Union of Crystallography. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.

- Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- PubChem. 1,3-Benzodioxol-5-amine, 6-propyl-.

- ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea.

- NIST WebBook. 1,3-Benzodioxol-5-ol.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 9. This compound(64993-07-3) 1H NMR [m.chemicalbook.com]

- 10. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 5-IODO-6-NITRO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data for 6-Nitro-1,3-benzodioxol-5-amine: A Comprehensive Technical Guide

A definitive guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 6-Nitro-1,3-benzodioxol-5-amine remains elusive despite extensive searches of publicly available scientific databases and literature. This guide synthesizes the available theoretical data and provides a predictive analysis based on the compound's structure and comparison with related molecules. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals until experimental data becomes accessible.

Introduction: The Significance of this compound

This compound, a substituted benzodioxole, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. The benzodioxole moiety is a key structural feature in a variety of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of nitro and amine groups to this scaffold can profoundly influence its electronic properties, reactivity, and potential as a pharmacological agent or a building block for more complex molecules.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide addresses the expected spectroscopic features of this compound, providing a theoretical framework for its analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of this compound dictates its expected spectroscopic signatures. The molecule consists of a benzene ring fused to a five-membered dioxole ring, with an amine (-NH₂) group at position 5 and a nitro (-NO₂) group at position 6.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental NMR spectra for this compound are not currently available in public databases, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be performed based on the chemical structure and known substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the amine protons.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 6.0-8.0 ppm). The proton at C4 will be downfield due to the deshielding effect of the adjacent nitro group. The proton at C7 will be upfield relative to the C4 proton, influenced by the electron-donating amine group.

-

Methylene Protons (-OCH₂O-): A single, sharp singlet is expected for the two equivalent methylene protons of the dioxole ring, likely in the range of δ 5.9-6.1 ppm.

-

Amine Protons (-NH₂): A broad singlet is predicted for the two amine protons. Its chemical shift can vary significantly (typically δ 3.5-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (at C4) | ~7.0 - 7.5 | s |

| Aromatic-H (at C7) | ~6.5 - 7.0 | s |

| -OCH₂O- | ~5.9 - 6.1 | s |

| -NH₂ | ~3.5 - 5.0 | br s |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbons bearing the nitro and amine groups (C6 and C5, respectively) will be significantly shifted. The quaternary carbons of the benzodioxole ring (C4a and C7a) will also have characteristic shifts.

-

Methylene Carbon (-OCH₂O-): A single peak is expected for the methylene carbon of the dioxole ring, typically in the region of δ 100-105 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 | ~105 - 115 |

| C5 | ~140 - 150 |

| C6 | ~135 - 145 |

| C7 | ~100 - 110 |

| C4a | ~145 - 155 |

| C7a | ~140 - 150 |

| -OCH₂O- | ~100 - 105 |

Infrared (IR) Spectroscopy: Functional Group Analysis

The IR spectrum provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows:

-

N-H Stretching: Two distinct bands are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: Strong bands corresponding to the C-O-C stretching of the dioxole ring are expected in the 1000-1300 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 |

| -NO₂ | Asymmetric Stretch | 1500 - 1560 |

| -NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| -O-CH₂-O- | C-O Stretch | 1000 - 1300 |

| -NH₂ | Bend | 1600 - 1650 |

Mass Spectrometry (MS): Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While experimental mass spectra are not available, predicted data can be found in databases like PubChem.

-

Molecular Ion (M⁺): The molecular weight of this compound is 182.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 182.

-

Predicted Adducts: In softer ionization techniques like electrospray ionization (ESI), common adducts are predicted. For example, the protonated molecule [M+H]⁺ would have an m/z of 183.04004, and the sodium adduct [M+Na]⁺ would have an m/z of 205.02198.[1]

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), or cleavage of the dioxole ring.

Caption: A simplified workflow of electron ionization mass spectrometry.

Experimental Protocols: A General Guide

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for ESI or a GC/MS or LC/MS system.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For EI, a standard electron energy of 70 eV is typically used.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The provided theoretical analysis of its NMR, IR, and MS spectra, grounded in fundamental principles of spectroscopy and knowledge of similar structures, offers a valuable resource for its identification and characterization. The acquisition and publication of experimental data for this compound are highly encouraged to validate and refine the predictions outlined in this guide, which will be of significant benefit to the scientific community.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 6-Nitro-1,3-benzodioxol-5-amine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

6-Nitro-1,3-benzodioxol-5-amine, a substituted benzodioxole derivative, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, characterized by a polar nitro group, an amine group capable of hydrogen bonding, and a moderately nonpolar benzodioxole ring system, imparts a nuanced solubility profile that is critical for its application in synthetic chemistry and drug development. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies such as recrystallization and chromatography, and formulating drug delivery systems. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound can be predicted by analyzing its molecular structure and the nature of potential intermolecular interactions.

Molecular Structure and Polarity:

This compound (C₇H₆N₂O₄) possesses a unique combination of functional groups that influence its overall polarity and solubility:

-

Polar Groups: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The amine group (-NH₂) is also polar and can act as both a hydrogen bond donor and acceptor. The two oxygen atoms in the benzodioxole ring contribute to the molecule's polarity.

-

Nonpolar Region: The benzene ring is inherently nonpolar.

The presence of multiple polar functional groups suggests that this compound will exhibit at least moderate polarity.

Intermolecular Forces:

The key intermolecular forces at play in the dissolution of this compound are:

-

Hydrogen Bonding: The amine group (-NH₂) can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).[3][4] This is a significant contributor to its solubility in such solvents.

-

Dipole-Dipole Interactions: The polar nitro and amine groups, as well as the ether linkages in the dioxole ring, create a molecular dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

Based on these structural features, it is anticipated that this compound will be more soluble in polar aprotic and polar protic solvents and less soluble in nonpolar solvents.

Inferred Solubility Profile

| Solvent Class | Specific Solvent | Inferred Solubility | Rationale/Evidence |

| Polar Protic | Isopropanol | Moderately soluble at elevated temperatures, less soluble at room temperature. | Used for recrystallization, indicating good solubility when hot and lower solubility when cold.[5] |

| Methanol | Soluble | Used as a solvent in a synthesis reaction. | |

| Polar Aprotic | Ethyl Acetate | Soluble | Used as a mobile phase component in column chromatography, suggesting good solubility. |

| Dichloromethane | Soluble | A synthesis procedure mentions dissolving the product in methylene chloride. | |

| Nonpolar | Hexane | Sparingly soluble to insoluble | Used as the nonpolar component of the mobile phase in column chromatography, implying low solubility. |

Note: This table provides a qualitative assessment based on the compound's behavior in synthetic procedures. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound in various organic solvents. The method described is the isothermal shake-flask method, a widely accepted technique for solubility measurement.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended.[6]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once all the solvent has evaporated, reweigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or mg/mL.

-

-

Chromatographic or Spectroscopic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

Causality Behind Experimental Choices:

-

Using an excess of solid ensures that the solution becomes saturated, which is the definition of solubility.

-

A long equilibration time with agitation is necessary to ensure that the dissolution process has reached a true equilibrium state.

-

Temperature control is critical as solubility is highly dependent on temperature.[7]

-

Filtration is essential to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

-

Using a calibration curve with a validated analytical method like HPLC provides a highly accurate and reproducible way to quantify the dissolved solute.

Visualizing the Experimental Workflow

Caption: Workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and documented synthetic methodologies. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate and reliable determination. A thorough understanding of the solubility of this key intermediate is an indispensable tool for chemists and pharmaceutical scientists, enabling more efficient process development and the rational design of new therapeutic agents.

References

- Khan Academy. (n.d.). Solubility of organic compounds.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling.

- Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?.

- QuickTakes. (n.d.). Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry.

- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.

- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.

- Open Oregon Educational Resources. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Scribd. (n.d.). Solvent Polarity Table.

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Polarity of Solvents. (n.d.).

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Polarity Index. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Filo. (2023, February 24). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Khan Academy. (n.d.). Solubility and intermolecular forces.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Quora. (2017, June 24). How to determine the solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 5. mt.com [mt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

discovery and history of 6-Nitro-1,3-benzodioxol-5-amine

An In-Depth Technical Guide to the Discovery and History of 6-Nitro-1,3-benzodioxol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 64993-07-3), a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1] This document delves into the historical context of its parent structure, 1,3-benzodioxole, details the established synthetic methodologies for its preparation, and explains the chemical principles underpinning these protocols. Designed for researchers, scientists, and drug development professionals, this guide integrates detailed experimental procedures with a focus on the causality behind methodological choices, ensuring a thorough understanding of this important chemical compound.

Introduction and Historical Context

This compound is a yellow crystalline solid with the molecular formula C₇H₆N₂O₄.[1] It belongs to the family of benzodioxoles, a class of heterocyclic organic compounds where a benzene ring is fused to a 1,3-dioxole ring.[2][3] The foundational 1,3-benzodioxole structure is prevalent in nature, famously occurring in compounds like safrole, the primary constituent of sassafras oil.[4] This natural prevalence has long made the benzodioxole nucleus a subject of scientific inquiry and a valuable starting point for creating novel, biologically active compounds.[5]

The history of this compound is not one of a singular "discovery" event but rather a logical extension of the rich history of electrophilic aromatic substitution chemistry performed on the 1,3-benzodioxole ring. The methylenedioxy group (-O-CH₂-O-) is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to specific positions. This inherent reactivity makes the benzodioxole core a versatile scaffold for building complex molecules.[6] Consequently, the synthesis of various nitrated and aminated derivatives was a natural progression in the exploration of this chemical space for applications in medicinal chemistry and materials science.[1][7]

This compound, featuring both an electron-donating amine group and an electron-withdrawing nitro group, is a particularly useful bifunctional intermediate. This substitution pattern allows for selective chemical modifications at different points on the molecule, making it a valuable building block in multi-step synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Reference(s) |

| CAS Number | 64993-07-3 | [1][8] |

| Molecular Formula | C₇H₆N₂O₄ | [1][8][9] |

| Molecular Weight | 182.13 g/mol | [1][8] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 203-204 °C | [10] |

| Boiling Point | 370.7 °C (at 760 mmHg) | [1] |

| InChIKey | TXZJXBGDLONQGP-UHFFFAOYSA-N | [9] |

Core Synthesis Methodology: Deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide

One of the most reliable and well-documented methods for preparing this compound is through the basic hydrolysis (deacetylation) of its acetylated precursor, N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (CAS No. 81864-14-4).[1] This reaction efficiently removes the acetyl protecting group from the amine.

Causality of Experimental Design

The choice of a strong base like sodium methoxide in methanol is deliberate. The methoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamide group. This initiates the cleavage of the amide bond. The reaction is performed under reflux to provide the necessary activation energy for the reaction to proceed at a practical rate. The reaction time is kept brief (e.g., 15 minutes) to prevent potential side reactions or degradation of the product under the harsh basic conditions.[8][10]

The protocol's integrity is ensured by a self-validating quenching and purification sequence. The addition of glacial acetic acid immediately neutralizes the sodium methoxide, halting the reaction and preventing the formation of byproducts upon cooling.[10] The subsequent multi-step workup, involving distillation, solvent extraction, and recrystallization, is designed to systematically remove unreacted starting material, salts (sodium acetate), and other impurities, yielding a product of high purity, which can be verified by its sharp melting point.[10]

Experimental Protocol

This protocol is adapted from established, high-yield procedures.[10]

Materials:

-

N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide (40 g)

-

Methanol (8 L)

-

Sodium Methoxide (40 g)

-

Glacial Acetic Acid (220 mL)

-

Toluene

-

Methylene Chloride

-

Isopropanol

-

Silicon Dioxide (Silica Gel)

Procedure:

-

Dissolution: In a 10 L round-bottom flask equipped with a reflux condenser, dissolve 40 g of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide in 4 L of methanol with heating.[10]

-

Base Addition: To the hot solution from Step 1, add a boiling solution of 40 g of sodium methoxide dissolved in 4 L of methanol.[10]

-

Reflux: Heat the resulting mixture to a boil and maintain reflux for exactly 15 minutes.[10]

-

Quenching: Immediately interrupt the reaction by adding 220 mL of glacial acetic acid to the mixture.[10]

-

Solvent Removal: Remove the methanol via distillation. Add toluene and perform a two-fold evaporation to remove the last traces of methanol and acetic acid.[10]

-

Extraction & Filtration: Dissolve the resulting residue in 3 L of methylene chloride. Filter the solution by suction to remove any insoluble organic residues. Pass the methylene chloride solution through a pad of silicon dioxide to further purify it.[10]

-

Concentration: Evaporate the methylene chloride solution in vacuo to yield the crude product.[10]

-

Recrystallization: Recrystallize the residue from isopropanol to obtain pure this compound (Yield: ~30.9 g, 95%). The final product should be an orange or yellow solid with a melting point of 203-204 °C.[8][10]

Visualization of Synthetic Workflow

The following diagrams illustrate the chemical transformation and the logical flow of the experimental protocol.

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

This compound stands as a testament to the systematic exploration of aromatic chemistry. While its "discovery" is intertwined with the broader development of synthetic organic chemistry rather than a single event, its preparation is now defined by robust and high-yield protocols. The methodologies presented herein, grounded in fundamental chemical principles, provide a reliable pathway for accessing this versatile intermediate. For professionals in drug discovery and materials science, a thorough understanding of its synthesis is crucial for leveraging its potential in the creation of novel and complex molecular architectures.

References

- PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.

- de Souza, M. F., de Lira, B. F., de Oliveira, T. B., Guedes, D. R. C., & de Oliveira, F. F. (2005). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society.

- PubChemLite. (n.d.). This compound (C7H6N2O4).

- CAS Common Chemistry. (n.d.). 6-Nitro-1,3-benzodioxole.

- Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 902902.

- Molbase. (n.d.). Compound 2-{[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile.

- Al-Hussain, S. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6985.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- PubChem. (n.d.). 1,3-Benzodioxol-5-amine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C7H6N2O4) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

The Strategic Utility of 6-Nitro-1,3-benzodioxol-5-amine: A Technical Guide for Advanced Research and Development

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal and materials chemistry, the strategic selection of foundational molecular architecture is paramount to the successful development of novel functional molecules. 6-Nitro-1,3-benzodioxol-5-amine, a seemingly unassuming crystalline solid, represents a cornerstone for innovation, offering a unique convergence of functionalities ripe for exploitation. This technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the core attributes of this compound and illuminates its vast, yet largely untapped, potential in cutting-edge research applications.

The inherent value of this compound lies in the juxtaposition of its structural components. The 1,3-benzodioxole moiety is a well-established pharmacophore, present in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The strategic placement of an amino and a nitro group on this scaffold provides two chemically distinct and highly reactive handles. This ortho-nitroaniline arrangement is a classical precursor for the synthesis of a diverse array of heterocyclic systems, a class of compounds that forms the backbone of a significant portion of modern pharmaceuticals. This guide will navigate the synthetic pathways and conceptual frameworks that leverage this unique molecular canvas.

Core Molecular Attributes and Synthesis

A thorough understanding of the physicochemical properties and synthetic accessibility of this compound is fundamental to its effective utilization in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64993-07-3 | [2][3] |

| Molecular Formula | C₇H₆N₂O₄ | [2][3] |

| Molecular Weight | 182.13 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 203-204 °C | [5] |

| Boiling Point (Predicted) | 370.7 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.587 g/cm³ | [4] |

| LogP (Predicted) | 2.08 | [4] |

| Topological Polar Surface Area | 90.3 Ų | [3] |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is readily achievable through a reliable and high-yielding protocol. The following method, adapted from established procedures, details the deacetylation of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide.[2][5]

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 40 g of 5-acetamino-6-nitro-1,3-benzodioxole in 4 L of methanol with heating.

-

Reagent Addition: To the hot solution, add a boiling solution of 40 g of sodium methoxide in 4 L of methanol.

-

Reaction: Boil the resulting mixture under reflux for precisely 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After 15 minutes, interrupt the reaction by adding 220 ml of glacial acetic acid.

-

Solvent Removal: Remove the methanol by distillation under reduced pressure. To ensure complete removal of methanol and acetic acid, perform a two-fold evaporation with toluene.

-

Extraction: Dissolve the residue in 3 L of methylene chloride. The product will go into solution, leaving behind inorganic residues which can be removed by suction filtration.

-

Purification: Filter the methylene chloride solution through a pad of silica gel and evaporate the solvent in vacuo.

-